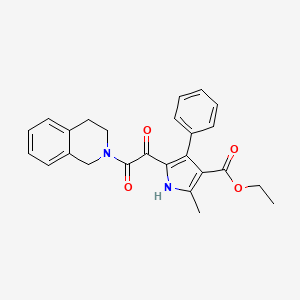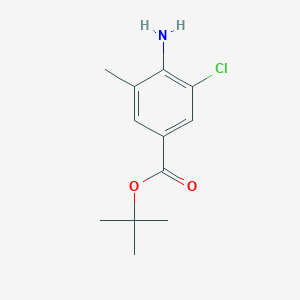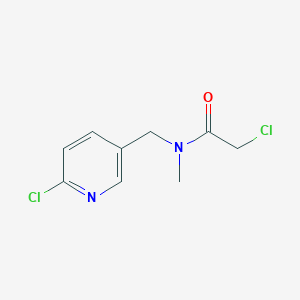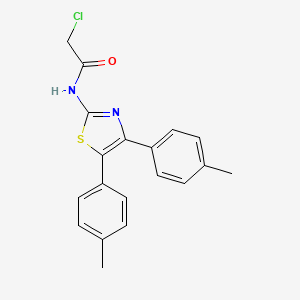
2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, C17H15ClN2OS, and has been synthesized using different methods.
作用机制
The mechanism of action of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide is not fully understood. However, it has been shown to selectively bind to protein kinases and inhibit their activity. This inhibition of protein kinase activity can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide in lab experiments is its ability to selectively bind to protein kinases. This compound can be used to monitor protein kinase activity in real-time, which can be useful in various research applications. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are various future directions for the research and development of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide. One potential direction is the development of more selective and potent inhibitors of protein kinases. Additionally, this compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, this compound can be used in combination with other anti-cancer agents to improve their efficacy in treating cancer.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. This compound can be synthesized using different methods and has been shown to selectively bind to protein kinases, inhibit cell growth and proliferation, and induce apoptosis. Despite its potential applications, this compound has limitations in terms of its toxicity at high concentrations. Future research directions include the development of more selective and potent inhibitors of protein kinases, modification of this compound to improve its pharmacokinetic properties, and use in combination with other anti-cancer agents.
合成方法
The synthesis of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide can be achieved using different methods. One of the most common methods is the reaction of 2-amino-4,5-di-p-tolylthiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane at a temperature of around 0-5°C. The resulting product is then purified using column chromatography to obtain the final product.
科学研究应用
2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide has been used in various scientific research applications. One of the most common applications is as a fluorescent probe for detecting protein kinase activity. This compound has been shown to selectively bind to protein kinases and can be used to monitor their activity in real-time. Additionally, this compound has been used as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-[4,5-bis(4-methylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-3-7-14(8-4-12)17-18(15-9-5-13(2)6-10-15)24-19(22-17)21-16(23)11-20/h3-10H,11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSYUZOHVBOZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

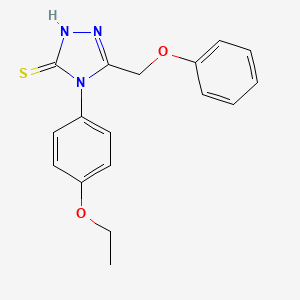

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2785963.png)

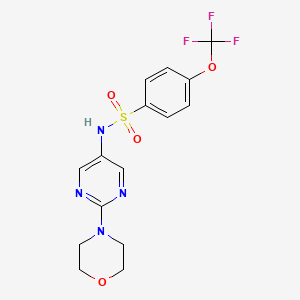
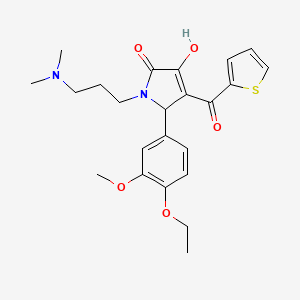

![2-[2-(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B2785971.png)
![N-(2,4-dimethoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2785972.png)
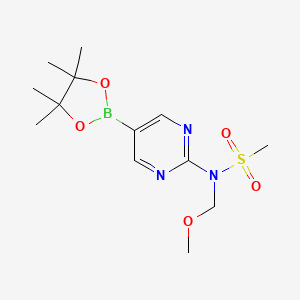
![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride](/img/structure/B2785975.png)
